molecular formula C9H18O3 B1609670 Ethyl 3-hydroxy-3-methylhexanoate CAS No. 24420-88-0

Ethyl 3-hydroxy-3-methylhexanoate

Cat. No.: B1609670
CAS No.: 24420-88-0
M. Wt: 174.24 g/mol
InChI Key: CFWSCTDNFJINDO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methylhexanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 3-hydroxy-3-methylhexanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-methylhexanoate can be synthesized through the esterification of 3-hydroxy-3-methylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:

3-hydroxy-3-methylhexanoic acid+ethanolH2SO4Ethyl 3-hydroxy-3-methylhexanoate+water\text{3-hydroxy-3-methylhexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-hydroxy-3-methylhexanoic acid+ethanolH2​SO4​​Ethyl 3-hydroxy-3-methylhexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of catalysts such as ion-exchange resins can be employed to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-hydroxy-3-methylhexanoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Hydrolysis: 3-hydroxy-3-methylhexanoic acid and ethanol.

    Reduction: 3-hydroxy-3-methylhexanol.

    Oxidation: 3-oxo-3-methylhexanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-methylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Employed in the flavor and fragrance industry for its fruity aroma, and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methylhexanoate largely depends on its hydrolysis to 3-hydroxy-3-methylhexanoic acid and ethanol. In biological systems, esterases catalyze this hydrolysis, releasing the active acid which can then participate in various metabolic pathways. The hydroxyl group in the molecule can also engage in hydrogen bonding, influencing its interactions with other molecules and enzymes.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methylhexanoate can be compared with other esters such as ethyl acetate and ethyl butyrate:

    Ethyl Acetate: A simpler ester with a lower molecular weight, commonly used as a solvent.

    Ethyl Butyrate: Known for its pineapple-like odor, used in flavorings and fragrances.

Uniqueness

This compound is unique due to its additional hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to simpler esters. This functional group allows for more diverse chemical transformations and interactions.

Similar Compounds

  • Ethyl Acetate (C4H8O2)
  • Ethyl Butyrate (C6H12O2)
  • Ethyl 3-hydroxybutanoate (C6H12O3)

Properties

IUPAC Name

ethyl 3-hydroxy-3-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWSCTDNFJINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433103
Record name ethyl 3-hydroxy-3-methylcaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24420-88-0
Record name ethyl 3-hydroxy-3-methylcaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 11.2 g of zinc powder (170 mmol) in 65 ml of isopropyl acetate. After 3.2 ml of trimethylchlorosilane (25 mmol) had been added, the mixture was heated at 65° C. for 30 min, then left to cool to 60° C., following which 9.7 g of neat pentan-2-one (113 mmol) were added and then, over the course of 8 min, 22.6 g of neat ethyl bromoacetate (136 mmol) were added dropwise, the temperature being maintained at 60° C. by external cooling. The mixture was then stirred for 25 min at 60° C., and following cooling to 0° C., was acidified with 65 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration, and the organic phase separated. The organic phase was stirred at 0° C. with 60 ml of 1 N hydrochloric acid and then washed with 30 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was removed by distillation under reduced pressure. The isopropyl acetate solvent was recovered to an extent of greater than 90%). Distillation gave ethyl 3-hydroxy-3-methylcaproate in a yield of 18.2 g (93% of theory) with a boiling point of 41° C. (0.31 mbar).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
pentan-2-one
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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